2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide
CAS No.:
Cat. No.: VC16301746
Molecular Formula: C16H15FN6O3S2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FN6O3S2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H15FN6O3S2/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)18)27-9-14(24)20-12-5-7-13(8-6-12)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26) |
| Standard InChI Key | HZFSPQWQXDXCOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Introduction
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazole derivatives and sulfamides, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
Structural Features
The compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. It is linked to an acetamide group and includes a sulfonamide moiety, which contributes to its biological activity. The presence of a fluorophenyl group enhances its lipophilicity, while the thioether linkage contributes to its stability and reactivity in various chemical environments.
| Structural Component | Description |
|---|---|
| Triazole Ring | Five-membered heterocyclic ring with three nitrogen atoms. |
| Acetamide Group | Contributes to the compound's stability and reactivity. |
| Sulfonamide Moiety | Enhances biological activity, particularly in antimicrobial and anti-inflammatory contexts. |
| Fluorophenyl Group | Increases lipophilicity, enhancing biological activity. |
| Thioether Linkage | Contributes to stability and reactivity. |
Synthesis
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step synthetic pathways. Starting materials such as 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thione and sulfamoylphenyl derivatives are commonly used. The synthesis requires careful handling of reagents and precise control of reaction conditions to ensure high yields and purity.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thione.
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Formation of the Thioether Linkage: Reaction with sulfamoylphenyl derivatives.
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Acetamide Formation: Coupling with appropriate acetamide precursors.
Biological Applications
This compound is of interest in drug development due to its potential biological activities. It may exhibit antimicrobial and anti-inflammatory properties, which are common among triazole derivatives and sulfamides. Preliminary studies suggest that it could interact with specific enzymes or receptors involved in disease pathways, although detailed in vitro and in vivo studies are needed to fully elucidate its therapeutic effects.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Common among triazole derivatives. |
| Anti-inflammatory Activity | Associated with sulfamides. |
| Enzyme/Receptor Interaction | Potential therapeutic applications in oncology and infectious diseases. |
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